molecular formula C36H43NO7S3 B12391609 Pkm2/pdk1-IN-1

Pkm2/pdk1-IN-1

Cat. No.: B12391609
M. Wt: 697.9 g/mol
InChI Key: OFYKBRAEBALYQP-KVTKESBWSA-N
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Description

Pkm2/pdk1-IN-1 is a shikonin thioether derivative that serves as a dual inhibitor for pyruvate kinase M2 (PKM2) and pyruvate dehydrogenase kinase 1 (PDK1). This compound effectively inhibits the proliferation and induces apoptosis in non-small cell lung cancer cells. It promotes intercellular reactive oxygen species production and modulates apoptotic proteins, engaging in both mitochondrial and death receptor pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pkm2/pdk1-IN-1 involves the derivatization of shikonin, a naturally occurring naphthoquinone. The specific synthetic route and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the compound is a thioether derivative of shikonin, indicating the involvement of sulfur-containing reagents in the synthesis .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. Typically, the production of such compounds involves large-scale organic synthesis techniques, including the use of automated reactors and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: Pkm2/pdk1-IN-1 undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of reactive oxygen species.

    Reduction: Reduction reactions can modify the quinone structure of the compound.

    Substitution: The thioether group in the compound can participate in substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Thiol-containing reagents are commonly used for substitution reactions involving the thioether group.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may lead to the formation of quinone derivatives, while reduction reactions may yield hydroquinone derivatives.

Scientific Research Applications

Pkm2/pdk1-IN-1 has a wide range of scientific research applications, including:

Mechanism of Action

Pkm2/pdk1-IN-1 exerts its effects by inhibiting the activity of PKM2 and PDK1. PKM2 is a key enzyme in glycolysis, and its inhibition disrupts the metabolic pathways that cancer cells rely on for energy production. PDK1 is involved in the regulation of the pyruvate dehydrogenase complex, and its inhibition affects the conversion of pyruvate to acetyl-CoA, further disrupting cellular metabolism. The compound promotes the production of reactive oxygen species, leading to oxidative stress and apoptosis in cancer cells .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its dual inhibition of both PKM2 and PDK1, making it a potent compound for disrupting multiple metabolic pathways in cancer cells. This dual inhibition is not commonly found in other similar compounds, providing a broader scope of action against cancer cell metabolism .

Properties

Molecular Formula

C36H43NO7S3

Molecular Weight

697.9 g/mol

IUPAC Name

methyl (2R)-3-[(1R)-1-(5,8-dihydroxy-1,4-dioxonaphthalen-2-yl)-4-methylpent-3-enyl]sulfanyl-2-[5-[(4R)-2-(2-methylphenyl)-1,3-dithian-4-yl]pentanoylamino]propanoate

InChI

InChI=1S/C36H43NO7S3/c1-21(2)13-16-30(25-19-29(40)32-27(38)14-15-28(39)33(32)34(25)42)46-20-26(35(43)44-4)37-31(41)12-8-6-10-23-17-18-45-36(47-23)24-11-7-5-9-22(24)3/h5,7,9,11,13-15,19,23,26,30,36,38-39H,6,8,10,12,16-18,20H2,1-4H3,(H,37,41)/t23-,26+,30-,36?/m1/s1

InChI Key

OFYKBRAEBALYQP-KVTKESBWSA-N

Isomeric SMILES

CC1=CC=CC=C1C2SCC[C@H](S2)CCCCC(=O)N[C@@H](CS[C@H](CC=C(C)C)C3=CC(=O)C4=C(C=CC(=C4C3=O)O)O)C(=O)OC

Canonical SMILES

CC1=CC=CC=C1C2SCCC(S2)CCCCC(=O)NC(CSC(CC=C(C)C)C3=CC(=O)C4=C(C=CC(=C4C3=O)O)O)C(=O)OC

Origin of Product

United States

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